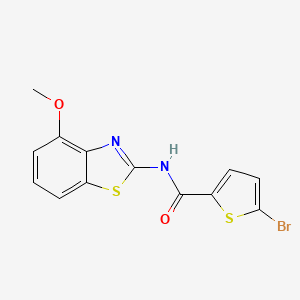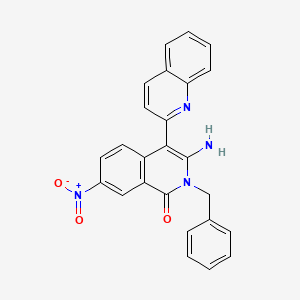![molecular formula C14H13NO5 B1225223 2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate](/img/structure/B1225223.png)
2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate is a chemical compound with the molecular formula C14H13NO5 and a molecular weight of 275.26 g/mol . This compound is known for its unique structure, which includes a chromene moiety and an acetate group. It is used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate typically involves the reaction of 2-oxochromene-3-carboxylic acid with ethylamine, followed by esterification with acetic anhydride. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product.
化学反応の分析
Types of Reactions
2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with various enzymes and receptors, leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways .
類似化合物との比較
Similar Compounds
- 2-[(2-oxochromene-3-carbonyl)amino]ethyl benzoate
- 2-[(2-oxochromene-3-carbonyl)amino]ethyl propionate
Uniqueness
2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate is unique due to its specific combination of a chromene moiety and an acetate group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .
特性
分子式 |
C14H13NO5 |
|---|---|
分子量 |
275.26 g/mol |
IUPAC名 |
2-[(2-oxochromene-3-carbonyl)amino]ethyl acetate |
InChI |
InChI=1S/C14H13NO5/c1-9(16)19-7-6-15-13(17)11-8-10-4-2-3-5-12(10)20-14(11)18/h2-5,8H,6-7H2,1H3,(H,15,17) |
InChIキー |
UMIDGISCWOTJED-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCNC(=O)C1=CC2=CC=CC=C2OC1=O |
正規SMILES |
CC(=O)OCCNC(=O)C1=CC2=CC=CC=C2OC1=O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-Methoxyanilino)-2,5-dimethyl-6-thieno[2,3-d]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1225143.png)
![N-(4-acetamidophenyl)-2-[5-(1-piperidinylsulfonyl)-2-thiophenyl]acetamide](/img/structure/B1225144.png)

![N-[3-[4-[(2-methoxyphenyl)sulfamoyl]anilino]-3-oxopropyl]-2-furancarboxamide](/img/structure/B1225146.png)



![N-(4-chloro-2-methoxy-5-methylphenyl)-4-[(3,4-difluorophenyl)sulfonylamino]benzamide](/img/structure/B1225157.png)
![N-[(4-fluorophenyl)methyl]-2-[4-[(4-fluorophenyl)-oxomethyl]phenoxy]acetamide](/img/structure/B1225158.png)



![5-Cyclopropyl-4-[(3,4-dichlorophenyl)hydrazinylidene]-3-pyrazolamine](/img/structure/B1225166.png)
